Ethanesulfonyl fluoride chemical properties and structure
Ethanesulfonyl fluoride chemical properties and structure
An In-depth Technical Guide to Ethanesulfonyl Fluoride: Properties, Synthesis, and Applications in Modern Chemistry
Introduction: The Emergence of a Privileged Reagent
Ethanesulfonyl fluoride (ESF), with the chemical formula C₂H₅SO₂F, is a fluorinated organic compound that has transitioned from a niche chemical to a cornerstone reagent in diverse fields of chemical science.[1] While structurally unassuming, its unique combination of stability and controlled reactivity has captured the attention of researchers in organic synthesis, materials science, and particularly, drug discovery.[2][3] The sulfonyl fluoride moiety (-SO₂F) is the engine of its utility, acting as a highly selective electrophilic hub. This functional group is remarkably stable under many conditions yet can be prompted to react with specific nucleophiles, a characteristic that has made it a "privileged warhead" in the design of covalent inhibitors.[4][5]
This guide offers a deep dive into the technical landscape of ethanesulfonyl fluoride. We will explore its fundamental chemical and physical properties, detail its spectroscopic signature, outline synthetic methodologies, and critically examine its reactivity. The primary focus will be on its role as a powerful tool for scientists, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and the development of next-generation covalent therapeutics that can target a broader range of amino acid residues beyond cysteine.[6][7][8]
Part 1: Molecular Structure and Physicochemical Properties
The utility of ethanesulfonyl fluoride is fundamentally derived from its molecular structure. The molecule consists of an ethyl group (CH₃CH₂-) connected to a sulfonyl fluoride group (-SO₂F). The sulfur atom is central, forming a tetrahedral geometry with two oxygen atoms, one fluorine atom, and one carbon atom. The strong electronegativity of the oxygen and fluorine atoms renders the sulfur atom significantly electron-deficient, making it a potent electrophilic center susceptible to nucleophilic attack.[2]
Physicochemical Data
The macroscopic properties of ESF are summarized in the table below. It is a colorless liquid with a pungent odor, and its flammability and reactivity with water necessitate careful handling and storage protocols.[2][9]
| Property | Value | Source |
| IUPAC Name | ethanesulfonyl fluoride | [9][10] |
| CAS Number | 754-03-0 | [9][10] |
| Molecular Formula | C₂H₅FO₂S | [9][10] |
| Molar Mass | 112.12 g/mol | [2][6] |
| Appearance | Colorless liquid | [2] |
| Density | 1.264 - 1.306 g/cm³ (at 20-25 °C) | [2][6] |
| Boiling Point | 158 - 160 °C | [2] |
| Melting Point | -32 °C | [2] |
| Flash Point | 57.2 - 62 °C | [2][6] |
| Solubility in Water | Reacts with water | [2] |
| Solubility (Organic) | Soluble in many organic solvents | [2] |
Spectroscopic Profile
Unambiguous identification of ethanesulfonyl fluoride is achieved through a combination of spectroscopic techniques.
| Technique | Key Features and Typical Shifts | Source |
| ¹H NMR | The spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, typical of an ethyl group. | [11] |
| ¹³C NMR | Two distinct signals are observed for the two carbon atoms of the ethyl group. | [9][11] |
| ¹⁹F NMR | A single signal is observed for the fluorine atom. The chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for monitoring reactions involving the sulfonyl fluoride group. | [11][12] |
| IR Spectroscopy | The infrared spectrum shows strong characteristic absorption bands for the S=O symmetric and asymmetric stretching vibrations, typically found in the 1400-1100 cm⁻¹ region. The S-F stretch also gives a characteristic band. | [13][14] |
Part 2: Synthesis and Experimental Protocols
The preparation of ethanesulfonyl fluoride can be achieved through several reliable synthetic routes. A common and straightforward laboratory method involves the fluorination of the corresponding ethanesulfonyl chloride. This halogen exchange (Halex) reaction leverages the favorable thermodynamics of forming a fluoride salt from a chloride salt.[1][15]
Protocol: Synthesis via Halogen Exchange
This protocol describes a representative procedure for the synthesis of ethanesulfonyl fluoride from ethanesulfonyl chloride using an inorganic fluoride salt. The causality for this choice rests on the high availability of the starting materials and the operational simplicity of the reaction.
Materials:
-
Ethanesulfonyl chloride
-
Potassium fluoride (KF) or Potassium bifluoride (KHF₂)
-
Water (or a suitable polar aprotic solvent like acetonitrile)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinating agent (e.g., potassium fluoride) in a minimal amount of water to create a concentrated aqueous solution.
-
Addition of Substrate: While stirring vigorously, slowly add ethanesulfonyl chloride to the aqueous solution of the fluoride salt. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature. Causality: Vigorous stirring is crucial to maximize the interfacial area between the organic sulfonyl chloride and the aqueous fluoride solution, thereby increasing the reaction rate.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as TLC or ¹⁹F NMR to observe the disappearance of the starting material and the appearance of the product.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the ethanesulfonyl fluoride product will separate from the aqueous layer.[16] Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product.
-
Drying and Isolation: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure ethanesulfonyl fluoride.[17]
Self-Validation: The purity of the final product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy, comparing the obtained spectra with reference data. The boiling point of the purified liquid should also match the literature value.
Part 3: Chemical Reactivity and Applications in Drug Development
The power of ethanesulfonyl fluoride lies in its predictable and "tunable" reactivity. The -SO₂F group is relatively inert to many reagents but serves as a potent electrophile for a select class of strong nucleophiles. This balance is key to its application as a covalent probe in complex biological systems.[4]
The Sulfonyl Fluoride Warhead
In the context of drug discovery, an electrophilic "warhead" is a reactive group on a molecule designed to form a stable, covalent bond with a target protein. Ethanesulfonyl fluoride is an exemplary warhead for a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[8] In this reaction, a nucleophilic amino acid side chain in a protein's binding pocket attacks the electrophilic sulfur atom of ESF, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage.[5][6]
Expanding the Targetable Proteome
Historically, covalent drug discovery has heavily focused on targeting the cysteine residue due to the high nucleophilicity of its thiol side chain.[7] However, many proteins of therapeutic interest lack a suitably positioned cysteine in their binding sites. Sulfonyl fluorides like ESF have revolutionized this space by demonstrating the ability to react with a wider array of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[4][5][7] This versatility significantly expands the "druggable proteome," opening up new avenues for designing highly selective and potent covalent inhibitors against previously intractable targets.[7]
The reactivity of aryl sulfonyl fluorides can be predictably modulated by altering the electronic properties of the aryl ring, allowing for the fine-tuning of the warhead's potency to match the target's nucleophilicity while minimizing off-target reactions.[5] This principle of "tunable reactivity" is central to designing safe and effective covalent drugs.
Part 4: Safety, Handling, and Storage
Ethanesulfonyl fluoride is a hazardous chemical that requires strict safety protocols. Its handling should be restricted to trained personnel in a well-controlled laboratory environment.[2][18]
Key Hazards:
-
Flammable: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][6][9]
-
Water Reactive: Reacts with water and moisture, potentially releasing corrosive and toxic fumes.[2][20]
Handling and Personal Protective Equipment (PPE):
-
Always handle ethanesulfonyl fluoride inside a certified chemical fume hood to avoid inhalation of vapors.[2][18]
-
Wear appropriate PPE at all times, including:
-
Use non-sparking tools and ground/bond containers when transferring material to prevent static discharge.[21]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[2]
-
Keep the container tightly sealed to prevent contact with moisture and air.[2]
-
Store separately from incompatible materials such as water, bases, oxidizing agents, and reactive metals.[2]
-
The storage area should be designated for flammable and corrosive liquids.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
Conclusion
Ethanesulfonyl fluoride has firmly established itself as a versatile and powerful reagent in the modern chemist's toolkit. Its value is rooted in the unique reactivity of the sulfonyl fluoride group—stable enough for predictable handling but electrophilic enough to engage in specific covalent bond-forming reactions. This property has been masterfully exploited in the realm of drug discovery, where ESF and related structures serve as key warheads for developing covalent inhibitors that can target a broad spectrum of amino acid residues. By enabling the pursuit of previously "undruggable" proteins, ethanesulfonyl fluoride is not just a subject of academic interest but a critical component in the ongoing quest to design more selective, potent, and durable medicines. As synthetic methodologies continue to advance, the accessibility and application of this remarkable compound are set to expand even further.
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